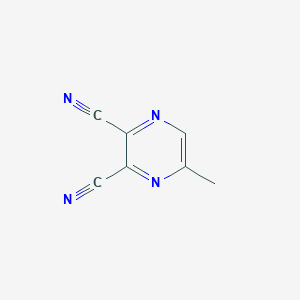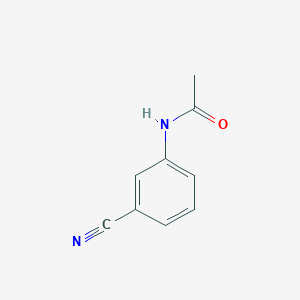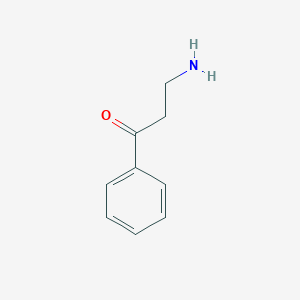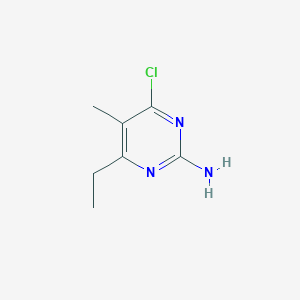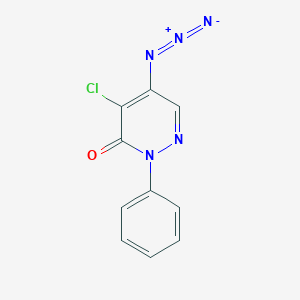
5-Azido-4-chloro-2-phenylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-4-chloro-2-phenyl-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-4-chloro-2-phenylpyridazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-phenyl-3(2H)-pyridazinone as the starting material.
Azidation Reaction: The introduction of the azido group (-N3) is achieved through a nucleophilic substitution reaction. Sodium azide (NaN3) is commonly used as the azide source.
Reaction Conditions: The reaction is usually carried out in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Azido-4-chloro-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Nucleophiles: Amines, thiols
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Catalysts: Palladium on carbon (Pd/C)
Major Products Formed
Reduction: 5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone
Substitution: Various substituted derivatives depending on the nucleophile used
Cycloaddition: Triazole derivatives
Scientific Research Applications
5-Azido-4-chloro-2-phenyl-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Azido-4-chloro-2-phenylpyridazin-3-one is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, the azido group can undergo bioorthogonal reactions, making it useful in chemical biology for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-phenyl-3(2H)-pyridazinone: Lacks the azido group, making it less reactive in certain chemical reactions.
5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone: The amino group provides different reactivity and potential biological activities compared to the azido group.
Uniqueness
5-Azido-4-chloro-2-phenyl-3(2H)-pyridazinone is unique due to the presence of both the azido and chloro groups, which confer distinct chemical reactivity and potential biological activities. The azido group, in particular, allows for bioorthogonal chemistry applications, making this compound valuable in various research fields.
Properties
CAS No. |
1503-68-0 |
|---|---|
Molecular Formula |
C10H6ClN5O |
Molecular Weight |
247.64 g/mol |
IUPAC Name |
5-azido-4-chloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H6ClN5O/c11-9-8(14-15-12)6-13-16(10(9)17)7-4-2-1-3-5-7/h1-6H |
InChI Key |
PXDKCEJJDZPWLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N=[N+]=[N-])Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N=[N+]=[N-])Cl |
Key on ui other cas no. |
1503-68-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



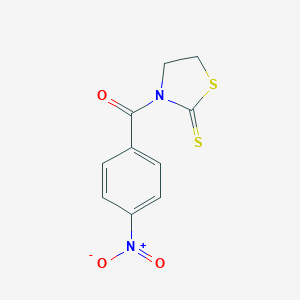
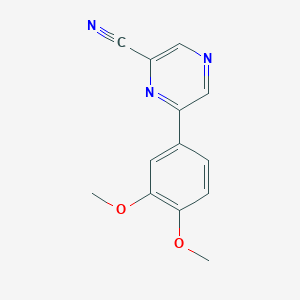
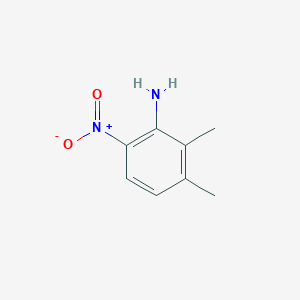
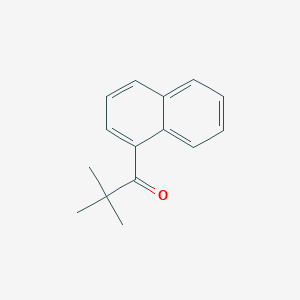
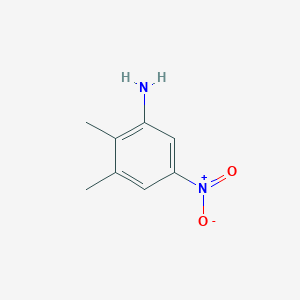
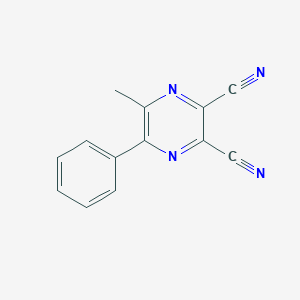
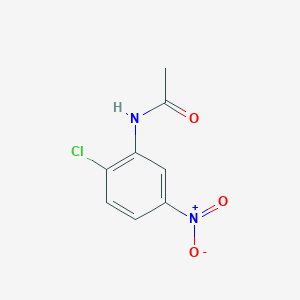
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
